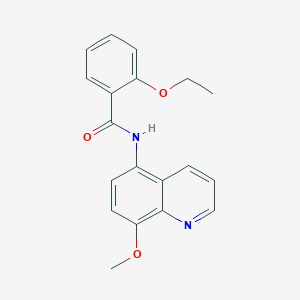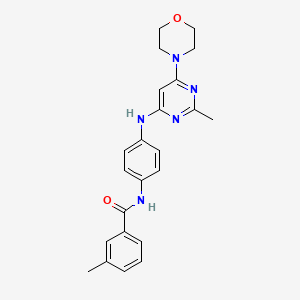![molecular formula C23H29ClN2O3 B11326577 2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11326577.png)
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butoxy group, a chlorophenyl group, and a morpholinyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoic acid with butanol in the presence of a dehydrating agent such as thionyl chloride to form 2-butoxybenzoic acid.
Amidation Reaction: The 2-butoxybenzoic acid is then reacted with 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-butoxybenzoic acid.
Reduction: Formation of 2-butoxy-N-[2-(2-aminophenyl)-2-(morpholin-4-yl)ethyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Industrial Applications: It is investigated for its use in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-butoxy-N-[2-(2-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
- 2-butoxy-N-[2-(2-bromophenyl)-2-(morpholin-4-yl)ethyl]benzamide
- 2-butoxy-N-[2-(2-iodophenyl)-2-(morpholin-4-yl)ethyl]benzamide
Uniqueness
2-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs with different halogen substitutions.
属性
分子式 |
C23H29ClN2O3 |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
2-butoxy-N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]benzamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-3-14-29-22-11-7-5-9-19(22)23(27)25-17-21(26-12-15-28-16-13-26)18-8-4-6-10-20(18)24/h4-11,21H,2-3,12-17H2,1H3,(H,25,27) |
InChI 键 |
GOOQSIIBYQIQIB-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11326495.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11326502.png)
![2-(2,3-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11326503.png)
![3-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11326509.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11326521.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11326522.png)
![4-(2-methylpropoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11326525.png)
![5-chloro-3,6-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11326533.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B11326539.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide](/img/structure/B11326543.png)
![2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11326548.png)

![5-(4-chlorophenyl)-3-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11326568.png)
